molecular formula C9H13NO4 B14243666 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone CAS No. 208330-48-7

4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone

Cat. No.: B14243666
CAS No.: 208330-48-7
M. Wt: 199.20 g/mol
InChI Key: GNMCBCWJPIVMQR-UHFFFAOYSA-N
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Description

4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The acryloxymethyl and ethyl groups attached to the ring provide unique chemical properties that make this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone typically involves the reaction of ethyl oxazolidinone with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazolidinone products.

    Substitution: The acryloxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazolidinones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.

Scientific Research Applications

4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Investigated for its potential as a bioactive compound. Studies have shown that oxazolidinone derivatives exhibit antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development. Oxazolidinone-based drugs have been developed for the treatment of bacterial infections, and this compound may serve as a precursor for new therapeutic agents.

    Industry: Utilized in the production of polymers and coatings. The acryloxymethyl group allows for polymerization reactions, making it useful in the creation of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, oxazolidinone derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The acryloxymethyl group may also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. It shares the oxazolidinone core structure but differs in its side chains.

    Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.

    Cycloserine: An antibiotic that contains an oxazolidinone ring but has a different mechanism of action, targeting cell wall synthesis.

Uniqueness: 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone is unique due to the presence of the acryloxymethyl group, which imparts distinct chemical reactivity and potential for polymerization. This makes it valuable in applications where other oxazolidinones may not be suitable.

Properties

CAS No.

208330-48-7

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(4-ethyl-2-oxo-1,3-oxazolidin-4-yl)methyl prop-2-enoate

InChI

InChI=1S/C9H13NO4/c1-3-7(11)13-5-9(4-2)6-14-8(12)10-9/h3H,1,4-6H2,2H3,(H,10,12)

InChI Key

GNMCBCWJPIVMQR-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1)COC(=O)C=C

Origin of Product

United States

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